[(3-Methoxy-4-methylphenyl)methyl](propyl)amine
Description
Structural Characterization and Computational Analysis
The compound's three-dimensional conformation has been modeled computationally, revealing a planar aromatic ring system with the propylamine chain adopting a staggered conformation. The methoxy group's electron-donating effects influence the electronic density of the phenyl ring, potentially affecting reactivity in substitution reactions.
Properties
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-7-13-9-11-6-5-10(2)12(8-11)14-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDBVSTNYAFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Methoxy-4-methylphenyl)methylamine, a compound with potential pharmacological applications, has garnered interest in recent years due to its structural similarities to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and behavioral effects as observed in various studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : (3-Methoxy-4-methylphenyl)methylamine
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
Biological Activity Overview
Research indicates that (3-Methoxy-4-methylphenyl)methylamine exhibits significant biological activity, particularly in the context of neurotransmitter modulation and behavioral pharmacology.
1. Pharmacodynamics
Studies have shown that this compound acts as a potent inhibitor of serotonin (5-HT) uptake. In vitro assays demonstrated that it effectively inhibits [^3H]-5-HT uptake into synaptosomes, indicating its potential as a serotonin reuptake inhibitor (SRI) . The S enantiomer has been noted for its higher potency compared to its R counterpart.
2. Receptor Interactions
The compound has been tested for its interaction with various neurotransmitter receptors. Notably, it partially substituted for LSD in specific animal models, suggesting activity at serotonin receptors, particularly the 5-HT_2A subtype . However, it did not show substitution in amphetamine-trained rats, indicating a selective action profile.
Behavioral Studies
Behavioral pharmacology studies have employed drug-discrimination paradigms to assess the effects of (3-Methoxy-4-methylphenyl)methylamine. The results indicated that:
- High Potency : The compound displayed high potency in substituting for methylenedioxy compounds in trained rats.
- Dose-Response Curves : While both enantiomers exhibited similar potencies, their dose-response curves were not parallel, suggesting differing pharmacokinetic properties .
Case Studies and Research Findings
Several case studies have explored the implications of (3-Methoxy-4-methylphenyl)methylamine in therapeutic contexts:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of 5-HT uptake with IC50 values indicating significant activity at nanomolar concentrations. |
| Study 2 | Explored behavioral effects in rodents showing altered locomotor activity consistent with serotonergic modulation. |
| Study 3 | Investigated the neurochemical profile indicating no significant alteration in monoamine levels post-administration over extended periods. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H19NO
- Molecular Weight : 193.28 g/mol
- IUPAC Name : N-[(3-methoxy-4-methylphenyl)methyl]propan-1-amine
- CAS Number : 1094641-71-0
The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its biological activity and interaction with various receptors.
Pharmacological Studies
(3-Methoxy-4-methylphenyl)methylamine is being investigated for its potential pharmacological effects. Studies have indicated that it may exhibit properties similar to those of other phenethylamines, which are known for their psychoactive effects. Research has shown that compounds with similar structures can act as stimulants or modulators of neurotransmitter systems, particularly dopamine and serotonin pathways .
Analytical Chemistry
The compound has been utilized in analytical methods such as gas chromatography-mass spectrometry (GC-MS). Researchers have focused on the mass spectral characteristics of various regioisomers of methoxy-substituted phenethylamines, including (3-Methoxy-4-methylphenyl)methylamine. The identification of fragment ions and molecular weight provides insights into its potential applications in forensic analysis and toxicology .
Synthesis of Derivatives
(3-Methoxy-4-methylphenyl)methylamine serves as a precursor for synthesizing various derivatives that may possess enhanced biological activity. The methoxy and methyl groups allow for further chemical modifications, leading to the development of new pharmacological agents or research tools in biological studies .
Case Study 1: Pharmacological Activity
A study exploring the pharmacological effects of methoxy-substituted phenethylamines indicated that (3-Methoxy-4-methylphenyl)methylamine demonstrated significant binding affinity to serotonin receptors. This suggests its potential role in the development of antidepressants or other mood-modulating drugs .
Case Study 2: Analytical Method Development
Researchers have developed a robust analytical method using GC-MS to detect (3-Methoxy-4-methylphenyl)methylamine in biological samples. The method's sensitivity and specificity make it suitable for monitoring drug use in clinical settings or forensic investigations .
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Alkoxy Groups
- This compound is used in laboratory research, similar to the target molecule, but its extended alkoxy chains may alter receptor binding profiles compared to the methoxy analog .
- (3-Methoxy-4-propoxyphenyl)methylamine (CAS 890011-01-5):
The addition of a propoxy group at the 4-position introduces steric bulk, which could hinder interactions with planar binding sites in biological targets. This contrasts with the target compound’s methyl group, which offers minimal steric interference .
Key Insight : Methoxy groups generally enhance electron density on the aromatic ring, favoring interactions with electron-deficient targets, while larger alkoxy groups (e.g., ethoxy, propoxy) prioritize lipophilicity over reactivity .
Aliphatic Chain Length: Propyl vs. Shorter Chains
- Benzylamine Derivatives :
Substituting the propyl chain with methyl or ethyl groups (e.g., benzylamine, furfuralamine) reduces polarity and boiling points. For example, benzylamine (logP ~1.05) is less polar than the target compound (estimated logP ~1.8), affecting solubility in hydrophilic matrices . - [3-Methoxy-4-methylbenzyl]methylamine :
A methylamine analog lacks the propyl chain, resulting in lower molecular weight (MW ~165 g/mol vs. 207 g/mol for the target compound) and altered pharmacokinetics, such as faster metabolic clearance .
Data Table 1: Polarity and Solubility Trends
| Compound | Chain Length | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| (3-Methoxy-4-methylphenyl)methylamine | Propyl | 1.8 | 0.45 |
| (3-Ethoxy-4-propoxyphenyl)methylamine | Propyl | 2.3 | 0.12 |
| Benzylamine | Methyl | 1.05 | 3.2 |
Preparation Methods
Reductive Amination of Aromatic Aldehyde
One common approach is reductive amination of the corresponding aromatic aldehyde with propylamine:
- Step 1: Synthesis of 3-methoxy-4-methylbenzaldehyde (the aromatic aldehyde precursor).
- Step 2: Reaction of this aldehyde with propylamine under reductive amination conditions.
- Step 3: Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation to reduce the imine intermediate to the secondary amine.
This method offers high selectivity and yields, with mild reaction conditions.
Nucleophilic Substitution on Benzyl Halide
Alternatively, the compound can be prepared by nucleophilic substitution:
- Step 1: Preparation of (3-methoxy-4-methylphenyl)methyl chloride or bromide via halogenation of the corresponding benzyl alcohol.
- Step 2: Reaction with propylamine under controlled conditions to substitute the halide with the amine group.
This method requires careful control of reaction parameters to minimize side reactions and over-alkylation.
Catalytic Amination Methods
While direct literature on (3-Methoxy-4-methylphenyl)methylamine is limited, related catalytic amination methods provide insights:
- Catalysts: Copper, cobalt, or palladium-based catalysts can facilitate amination of benzyl derivatives.
- Conditions: Typically performed under mild to moderate temperatures (50–150 °C) and inert atmosphere.
- Advantages: High selectivity, reduced by-products, and potential for continuous flow synthesis.
Process Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 50–150 °C | Depends on catalyst and substrate stability |
| Solvent | Ethanol, methanol, or aprotic solvents | Solvent choice affects reaction rate and selectivity |
| Molar ratio (amine:substrate) | 1:1 to 2:1 | Excess amine can drive reaction forward |
| Catalyst loading | 1–5 mol% | For catalytic methods |
| Reaction time | 4–24 hours | Optimized based on conversion and purity |
Purification Techniques
- Distillation: Useful for volatile amines.
- Chromatography: Flash column chromatography or preparative HPLC for high purity.
- Crystallization: If solid derivatives are formed.
Research Findings and Comparative Analysis
- Reductive amination offers higher selectivity and fewer side products compared to nucleophilic substitution.
- Catalytic amination methods are emerging as greener alternatives with lower energy consumption.
- Use of copper-cobalt-alumina catalysts in related amination reactions (e.g., preparation of 3-methoxypropylamine) has demonstrated high conversion rates and selectivity, suggesting potential for adaptation to this compound's synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Aromatic aldehyde + propylamine | NaBH(OAc)3 or catalytic hydrogenation | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | Benzyl halide + propylamine | Base, sometimes catalyst | Straightforward, well-known | Possible over-alkylation, side products |
| Catalytic Amination | Benzyl derivative + propylamine | Cu-Co/Al2O3 catalysts, H2, NH3 | High conversion, continuous process | Catalyst preparation complexity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methoxy-4-methylphenyl)methylamine, and how can researchers validate product purity?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of a benzylamine precursor. For example, a three-step synthesis starting from substituted benzaldehydes (e.g., 3-methoxy-4-methylbenzaldehyde) involves condensation with propylamine followed by reduction (e.g., NaBH₄ or catalytic hydrogenation). Purity validation requires HPLC (≥95% purity) and LC-MS to confirm molecular weight (expected m/z ~ 207.3 for [M+H]⁺). NMR (¹H, ¹³C) should confirm substituent positions and amine proton integration .
Q. How is the amine classification (primary/secondary/tertiary) determined for this compound?
- Methodological Answer : The nitrogen is bonded to two alkyl groups (propyl and [(3-methoxy-4-methylphenyl)methyl]), making it a secondary amine . This classification is confirmed via ¹H NMR: absence of NH₂ protons (δ 1.5–2.5 ppm) and presence of NH protons (δ 2.7–3.5 ppm, broad) in DMSO-d₆. IR spectroscopy can also detect N-H stretching (3300–3500 cm⁻¹) .
Q. What analytical techniques are critical for characterizing (3-Methoxy-4-methylphenyl)methylamine?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to resolve aromatic methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and propyl chain signals.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₁₉NO).
- Elemental Analysis : Validate C, H, N, O percentages (±0.3% theoretical).
- FT-IR : Identify amine N-H and aromatic C-H stretches .
Q. What safety protocols are essential for handling this amine in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential volatility/toxicity. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Spills should be neutralized with dilute HCl and absorbed with vermiculite. Refer to SDS for specific hazards (e.g., skin/eye irritation) .
Advanced Research Questions
Q. How can synthetic yields be optimized for (3-Methoxy-4-methylphenyl)methylamine under catalytic conditions?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination. Optimize solvent polarity (e.g., ethanol vs. THF) and reaction temperature (25–80°C). Kinetic monitoring via TLC or in situ FT-IR can identify side products (e.g., over-alkylation). Yields >80% are achievable with 10% Pd/C at 50°C under H₂ (1 atm) .
Q. What strategies resolve discrepancies in X-ray crystallography data during structural elucidation?
- Methodological Answer : Use SHELXL for refinement . Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints for flexible propyl/methoxy groups. Validate hydrogen bonding via ORTEP-3 . Compare experimental bond lengths/angles with DFT-optimized structures to identify outliers .
Q. How can pharmacological studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs or monoamine transporters.
- In Vitro Assays : Measure receptor binding affinity (IC₅₀) via radioligand displacement (e.g., ³H-labeled ligands).
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Q. What structural modifications enhance the compound’s selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Tuning : Replace methoxy with ethoxy (synthesize (3-Ethoxy-4-methylphenyl)methylamine) to assess steric/electronic effects.
- Chain Length Variation : Test butyl or isopropyl analogs.
- Chiral Derivatives : Resolve enantiomers via chiral HPLC and compare activity (e.g., Ki values) .
Q. How do researchers address discrepancies in GC-MS or HPLC data when quantifying this amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
